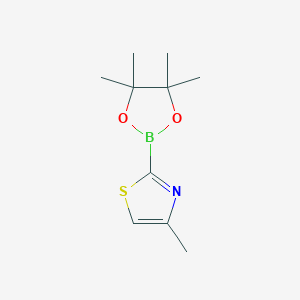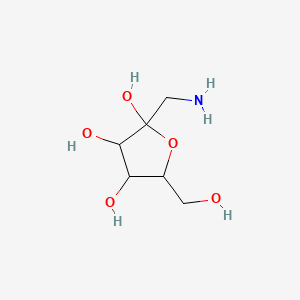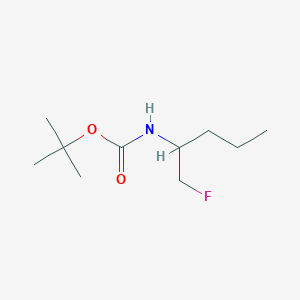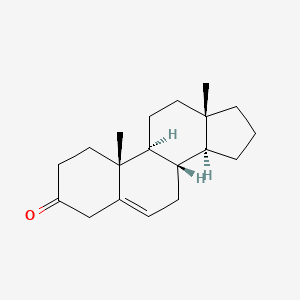
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is an organic compound that features a thiazole ring substituted with a boronic ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole typically involves the reaction of 4-methylthiazole with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the coupling partner.
科学的研究の応用
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
作用機序
The mechanism of action of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 4-methoxycarbonylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is unique due to the combination of the thiazole ring and the boronic ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to other boronic esters.
特性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-15-8(12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
InChIキー |
RVJRBDBMJGVEBQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)



![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)


![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)

![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

